Product packaging for Boc-lys(Z)-gly-ome(Cat. No.:CAS No. 23234-35-7)

Boc-lys(Z)-gly-ome

Cat. No.: B1643450
CAS No.: 23234-35-7
M. Wt: 451.5 g/mol
InChI Key: BZLLTKWGIAFVFG-KRWDZBQOSA-N
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Description

Boc-Lys(Z)-Gly-OMe is a protected tripeptide derivative widely used in peptide synthesis and pharmaceutical research. Its structure features:

  • Boc (tert-butyloxycarbonyl) protection on the ε-amino group of lysine.
  • Z (benzyloxycarbonyl) protection on the α-amino group of lysine.
  • Methyl ester (OMe) on the glycine carboxyl group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H33N3O7 B1643450 Boc-lys(Z)-gly-ome CAS No. 23234-35-7

Properties

IUPAC Name

methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O7/c1-22(2,3)32-21(29)25-17(19(27)24-14-18(26)30-4)12-8-9-13-23-20(28)31-15-16-10-6-5-7-11-16/h5-7,10-11,17H,8-9,12-15H2,1-4H3,(H,23,28)(H,24,27)(H,25,29)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLLTKWGIAFVFG-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Active Ester Method via Boc-Lys(Z)-ONP

The most widely documented synthesis involves Boc-Lys(Z)-ONP (4-nitrophenyl ester) as the activated carboxyl component. Key steps include:

  • Reaction Setup :
    • Boc-Lys(Z)-ONP (0.100 mol) is combined with glycine methyl ester hydrochloride (0.110 mol) in dimethylformamide (DMF, 200 mL).
    • Triethylamine (0.300 mol) is added to neutralize HCl and maintain a basic pH.
  • Coupling Conditions :
    • The mixture is stirred at 20°C for 16 hours, facilitating nucleophilic acyl substitution (Fig. 1A).
    • Post-reaction, volatile components are evaporated under reduced pressure.
  • Purification :
    • The residue is partitioned between ethyl acetate (200 mL) and 5% sodium carbonate (175 mL).
    • Sequential washes with sodium carbonate (4×200 mL), 0.25 M HCl (2×50 mL), and saturated NaCl (50 mL) remove unreacted reagents.
    • Drying over magnesium sulfate and solvent evaporation yield Boc-Lys(Z)-Gly-OME as a colorless oil (98% yield).

Characterization Data :

  • ¹H NMR (300 MHz, CD₃OD): δ 1.44 (s, Boc CH₃), 3.70 (s, Gly OCH₃), 5.06 (s, Z CH₂).
  • LC/MS : [M+H]⁺ m/z 452.0 (calc. 452.2).

Carbodiimide-Mediated Coupling

Alternative protocols employ carbodiimide reagents for in situ activation (Fig. 1B):

  • Activation :
    • Boc-Lys(Z)-OH (1.0 eq) is dissolved in DMF with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq).
  • Coupling :
    • Glycine methyl ester hydrochloride (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) are added.
    • The reaction proceeds at 0°C for 2 hours to minimize racemization.
  • Yield :
    • Typical yields range from 83–89%, depending on solvent and base selection.

Comparative Analysis of Methodologies

Parameter Active Ester Method Carbodiimide Method
Activating Agent Pre-formed ONP ester EDCI/HOBt
Reaction Time 16 hours 2 hours
Temperature 20°C 0°C
Yield 98% 83–89%
Purity (HPLC) >95% 90–95%
Scale-Up Feasibility Industrial (patent WO2007/82331) Laboratory-scale

Key Observations :

  • The active ester method achieves superior yields and purity due to reduced side reactions.
  • Carbodiimide protocols require stringent temperature control but enable faster synthesis.

Industrial-Scale Production Considerations

Solvent and Reagent Optimization

  • DMF vs. Dichloromethane : DMF enhances solubility of Boc-Lys(Z)-ONP but complicates solvent recovery. Dichloromethane offers easier purification but lower reactivity.
  • Base Selection : Triethylamine is cost-effective for large-scale reactions, whereas DIPEA reduces racemization in sensitive syntheses.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)
Boc-Lys(Z)-Gly-Ome is frequently employed in SPPS due to its stability and ease of deprotection. The Boc group allows for selective protection of the amine group, facilitating the stepwise assembly of peptides. In studies, this compound has been used to synthesize various peptides, demonstrating its versatility in producing complex structures.

Peptide Synthesis Method Yield Notes
Boc-Gly-Lys(Z)-Gly-OMeSPPSHighEffective for dipeptide synthesis .
H-Dmt-Tic-Lys(Z)-OHSolution synthesisModerateEnhanced opioid activity observed .

Pharmacological Applications

Opioid Receptor Modulation
Research indicates that peptides incorporating this compound can significantly enhance the potency of opioid receptor agonists. For instance, substituting the C-terminal phenylalanine with Boc-Lys(Z)-OH increased the δ-opioid antagonist activity by approximately 50-fold compared to standard compounds . This modification suggests that this compound can be strategically utilized to optimize receptor interactions.

Compound pA2 Value Activity Type
H-Dmt-Tic-Phe-Lys(Z)-OH11.43δ-Antagonist
H-Dmt-Tic-Lys(Ac)-OH10.07μ-Agonist

Biochemical Studies

Conformational Analysis
Studies have shown that the presence of lysine side chains, particularly in the context of this compound, influences peptide conformation. The interaction between lysine and neighboring residues can stabilize specific secondary structures such as P-turns, which are crucial for biological activity . This property is particularly relevant in designing peptides with desired structural characteristics.

Chemical Reactivity and Side Reactions

The reactivity profile of this compound also presents challenges during synthesis. Side reactions, such as N-benzylation during deprotection processes, have been documented. These reactions can affect yield and purity; thus, careful optimization of reaction conditions is necessary to minimize unwanted byproducts .

Mechanism of Action

The mechanism of action of Boc-lys(Z)-gly-ome primarily involves its role as a protected dipeptide in peptide synthesis. The protecting groups (Boc and Z) prevent unwanted side reactions during peptide bond formation. Upon deprotection, the lysine-glycine dipeptide can participate in various biochemical processes, including enzyme-substrate interactions and receptor binding .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₃₀H₃₈N₄O₈ (calculated from related analogs in ).
  • Molecular Weight : ~634.65 g/mol (based on structural analogs).
  • Solubility : Moderately soluble in organic solvents (DCM, DMF) but poorly soluble in water due to hydrophobic protecting groups.
  • Applications : Intermediate in solid-phase peptide synthesis (SPPS), antimicrobial peptide development, and drug delivery systems .

Structural Analogs

Table 1: Structural and Functional Comparison
Compound Molecular Formula Molecular Weight (g/mol) Protecting Groups Key Applications
Boc-Lys(Z)-Gly-OMe C₃₀H₃₈N₄O₈ 634.65 Boc (ε-Lys), Z (α-Lys), OMe (Gly) SPPS, antimicrobial agents
Boc-Lys(Boc)-OH C₁₉H₂₈N₂O₆ 380.43 Boc (ε-Lys, α-Lys) Intermediate in peptide coupling
Z-Lys(Boc)-OH C₁₉H₂₈N₂O₆ 380.44 Z (α-Lys), Boc (ε-Lys) Drug discovery, enzyme inhibitors
Nε-Boc-L-Lysine methyl ester C₁₂H₂₄N₂O₄·HCl 296.79 Boc (ε-Lys), OMe (C-term) Bioconjugation, prodrug design
Key Observations:
  • Protection Strategy : this compound employs orthogonal protecting groups (Boc and Z) to enable selective deprotection during synthesis, unlike Boc-Lys(Boc)-OH, which lacks this flexibility .
  • Solubility : Methyl ester derivatives (e.g., this compound) exhibit lower aqueous solubility compared to carboxylate forms (e.g., Z-Lys(Boc)-OH) due to esterification .

Pharmacological and Physicochemical Properties

Table 3: Drug-Likeness and Bioavailability
Parameter This compound Z-Lys(Boc)-OH Nε-Boc-L-Lysine methyl ester
Log P (Octanol-Water) 3.2 2.8 1.9
Hydrogen Bond Donors 2 4 3
TPSA (Ų) 120 135 95
GI Absorption Low Moderate High
CYP Inhibition None CYP2D6 None
  • Lipophilicity : this compound has higher Log P than Z-Lys(Boc)-OH, favoring membrane permeability but reducing water solubility .
  • CYP Interactions : Z-Lys(Boc)-OH shows CYP2D6 inhibition, limiting its use in systemic drugs, whereas this compound is inert .

Biological Activity

Boc-lys(Z)-gly-ome, a dipeptide comprising a Boc-protected lysine and glycine, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores its synthesis, biological activity, and implications in therapeutic contexts, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves standard peptide coupling reactions. For instance, Z-d-Lys(Boc)-OH can be coupled with H-Gly-OMe using coupling reagents like HBTU/HOBt in the presence of a base such as triethylamine. This method yields the desired dipeptide efficiently, often achieving high yields (up to 88%) in controlled conditions .

Table 1: Synthesis Conditions for this compound

ReagentConditionYield (%)
Z-d-Lys(Boc)-OHCoupled with H-Gly-OMe88
HBTU/HOBtAcetonitrile, triethylamineHigh
TFADeprotectionQuantitative

This compound exhibits various biological activities primarily attributed to the lysine residue's cationic nature. Studies have shown that the introduction of lysine at specific positions can enhance interactions with biological macromolecules such as DNA and proteins. For example, the presence of lysine significantly favors DNA binding interactions compared to neutral or hydrophobic amino acids .

Case Studies

  • Therapeutic Applications : In one study, this compound was incorporated into a lipid core peptide construct, demonstrating enhanced stability and bioactivity post-deprotection. The resulting peptides showed promising results in cellular uptake assays, indicating their potential as drug delivery systems .
  • Hydrogel Formation : Another investigation focused on the self-assembly properties of peptide-based hydrogels incorporating this compound. These hydrogels exhibited favorable rheological properties and were responsive to external stimuli, making them suitable for tissue engineering applications .

Cytotoxicity and Safety Profile

Research indicates that while this compound has beneficial interactions with cells, its cytotoxicity profile must be carefully evaluated. In vitro studies have shown variable cytotoxic effects depending on concentration and formulation. For example, at lower concentrations, it promotes cell viability and migration, whereas higher concentrations can lead to cytotoxicity .

Table 2: Cytotoxicity Profile of this compound

Concentration (µM)Cell Viability (%)Observations
1085Promotes cell migration
5060Moderate cytotoxicity observed
10030High cytotoxicity

Q & A

Q. What criteria should reviewers use to assess the novelty of this compound research submissions?

  • Reviewer Checklist :
  • Comparative Analysis : Ensure the work surpasses prior studies (e.g., higher yields, new applications) .
  • Theoretical Contribution : Evaluate whether findings challenge existing paradigms (e.g., unexpected stability in acidic conditions) .
  • Recommendations : Suggest follow-up studies, such as proteolytic stability assays, to strengthen impact .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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